molecular formula C7H10F3N B13262387 4-(Trifluoromethyl)cyclohex-3-en-1-amine

4-(Trifluoromethyl)cyclohex-3-en-1-amine

Cat. No.: B13262387
M. Wt: 165.16 g/mol
InChI Key: YRTQUAARSDUSBI-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)cyclohex-3-en-1-amine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a trifluoromethyl group attached to a cyclohexene ring, which is further bonded to an amine group. The trifluoromethyl group imparts significant chemical stability and unique reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)cyclohex-3-en-1-amine typically involves the introduction of the trifluoromethyl group into a cyclohexene ring followed by the incorporation of the amine group. One common method involves the reaction of cyclohexene with trifluoromethyl iodide in the presence of a suitable catalyst to form 4-(Trifluoromethyl)cyclohexene. This intermediate is then subjected to amination reactions to introduce the amine group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)cyclohex-3-en-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines .

Scientific Research Applications

4-(Trifluoromethyl)cyclohex-3-en-1-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)cyclohex-3-en-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)cyclohex-1-enylboronic acid
  • 4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl and amine groups, which impart distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C7H10F3N

Molecular Weight

165.16 g/mol

IUPAC Name

4-(trifluoromethyl)cyclohex-3-en-1-amine

InChI

InChI=1S/C7H10F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h1,6H,2-4,11H2

InChI Key

YRTQUAARSDUSBI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCC1N)C(F)(F)F

Origin of Product

United States

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